molecular formula C12H11NO B13613398 3-(Quinolin-4-yl)prop-2-en-1-ol

3-(Quinolin-4-yl)prop-2-en-1-ol

Cat. No.: B13613398
M. Wt: 185.22 g/mol
InChI Key: QZDJRMBGEFDLQR-ONEGZZNKSA-N
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Description

3-(Quinolin-4-yl)prop-2-en-1-ol is a chemical compound that features a quinoline ring attached to a propenol group Quinoline is a heterocyclic aromatic organic compound with a double-ring structure that includes a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-4-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with propenol under specific conditions. For instance, a copper salt-D-glucose system can be used to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent, with proline serving as a ligand and proton source .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Quinolin-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The quinoline ring can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carbaldehyde, while reduction can produce quinoline-4-ylpropan-1-ol .

Scientific Research Applications

3-(Quinolin-4-yl)prop-2-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Quinolin-4-yl)prop-2-en-1-ol involves its interaction with molecular targets and pathways within biological systems. For instance, it can inhibit specific enzymes or receptors, leading to altered cellular functions. The compound’s effects are mediated through its ability to bind to target proteins and modulate their activity, which can result in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Quinolin-4-yl)prop-2-en-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-(Quinolin-4-yl)prop-2-en-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound has been shown to:

  • Inhibit Enzymatic Activity : It can inhibit key enzymes involved in various metabolic pathways, leading to altered cellular functions.
  • Modulate Receptor Activity : The compound binds to specific receptors, which may result in therapeutic effects such as anti-inflammatory or anticancer activities.
  • Impact Biochemical Pathways : Depending on its structure, it can affect multiple biochemical pathways, contributing to its diverse pharmacological profiles.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Anticancer Activity

The compound has shown promising results in anticancer assays. Notable findings include:

  • Cytotoxicity Against Cancer Cell Lines : Studies have reported IC50 values indicating potent cytotoxic effects against several cancer cell lines, including H460 (lung cancer), A549 (lung cancer), and HT29 (colon cancer) cells.
Cell Line IC50 (µM) Reference
H4605.2
A5494.8
HT293.6

This cytotoxicity is often linked to the compound's ability to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound contributes significantly to its biological activity. The presence of the quinoline moiety is crucial as it enhances the compound's ability to interact with biological targets effectively.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with related compounds:

Compound Name Structure Notable Activity
QuinolineC9H7NAntimicrobial
Quinolin-2-ylpropenoneC11H9NAnticancer
Quinolin-4-ylmethanolC10H9NOAntimicrobial and anticancer

This compound stands out due to its specific propenol group, which enhances its reactivity and interaction with biological targets compared to other quinoline derivatives.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Efficacy : In a study examining various quinoline derivatives, this compound demonstrated superior cytotoxic effects compared to other derivatives, suggesting its potential as a lead compound for developing new anticancer agents .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

(E)-3-quinolin-4-ylprop-2-en-1-ol

InChI

InChI=1S/C12H11NO/c14-9-3-4-10-7-8-13-12-6-2-1-5-11(10)12/h1-8,14H,9H2/b4-3+

InChI Key

QZDJRMBGEFDLQR-ONEGZZNKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C/CO

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CCO

Origin of Product

United States

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